Pyridaphenthion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action

Scientific research has focused on understanding how pyridaphenthion works to kill insects and mites. Studies have shown that it disrupts the insect's nervous system by inhibiting an enzyme called acetylcholinesterase [1]. This enzyme is crucial for proper nerve impulse transmission. By inhibiting it, pyridaphenthion causes paralysis and eventually death in the target pest [1].

*Source: [1] Insecticide Action Committee: Mode of Action Classification Scheme (FRAC code: 01A) ()

Environmental Impact

Some scientific research has investigated the environmental impact of pyridaphenthion. Studies have shown that it can be toxic to non-target organisms, including birds, fish, and beneficial insects [2]. Additionally, pyridaphenthion is persistent in the environment, meaning it can break down slowly and remain in soil and water for extended periods [2].

*Source: [2] (Pyridaphenthion Pesticide Information Profile) ()

Resistance Development

Another area of scientific research concerns the development of resistance to pyridaphenthion in insects and mites. Repeated use of the insecticide can lead to the emergence of pest populations resistant to its effects [3]. This necessitates the development of alternative pest control strategies.

*Source: [3] (Insecticide Resistance Management (IRM) for Pyridaphenthion) ()

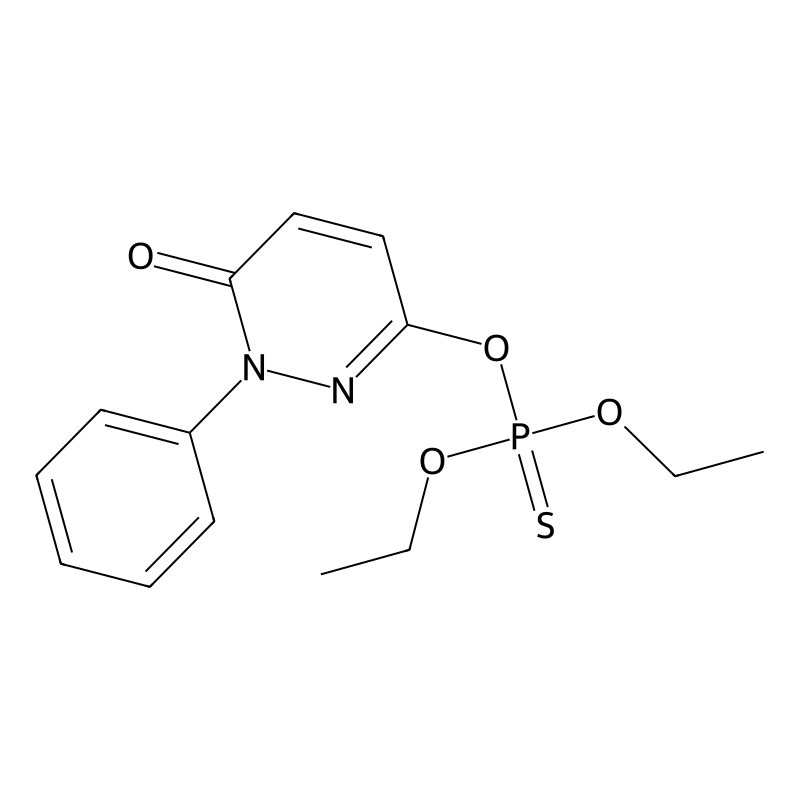

Pyridaphenthion is an organothiophosphate compound with the chemical formula C₁₄H₁₇N₂O₄PS and a molecular weight of 340.33 g/mol. It is primarily recognized for its role as an insecticide and acaricide, functioning by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects and other organisms . The compound appears as a pale yellow solid and has been classified under various safety regulations due to its toxicological properties .

Pyridaphenthion acts as an acetylcholinesterase (AChE) inhibitor. AChE is an enzyme essential for the proper functioning of the nervous system. Pyridaphenthion binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the nervous system, causing overstimulation and ultimately death of the insect.

Physical and Chemical Properties

- Hydrolysis: As an organophosphate, pyridaphenthion can hydrolyze in the presence of water, leading to the formation of less toxic metabolites.

- Decomposition: When subjected to heat or strong oxidizing agents, pyridaphenthion can decompose, potentially releasing harmful byproducts .

- Enzyme Inhibition: The primary reaction mechanism involves the inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function .

Pyridaphenthion exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves:

- Neurotoxicity: By inhibiting acetylcholinesterase, it causes overstimulation of the nervous system in target pests, leading to paralysis and death .

- Toxicity to Non-target Species: While effective against pests, pyridaphenthion also poses risks to beneficial insects and aquatic life, highlighting its environmental impact .

Toxicological studies indicate that it has acute toxicity levels with an LD50 (oral) of 424 mg/kg in rats and an LC50 (inhalation) of 1,100 mg/m³ .

Pyridaphenthion can be synthesized through several methods:

- Condensation Reactions: Typically involves the reaction of a pyridazinone derivative with thiophosphoryl chloride or other thiophosphate precursors.

- Phosphorylation: The introduction of phosphorus compounds into the reaction mixture allows for the formation of thiophosphate linkages .

- Chemical Modifications: Subsequent modifications can enhance its efficacy or alter its toxicity profile.

These methods are often optimized for yield and purity based on specific application needs.

Pyridaphenthion is primarily used in agricultural settings as:

- Insecticide: Effective against a variety of pests in crops.

- Acaricide: Used to control mite populations that affect agricultural yields.

- Research Tool: Employed in studies investigating acetylcholinesterase inhibitors and their effects on biological systems .

Studies investigating the interactions of pyridaphenthion reveal:

- Synergistic Effects: When combined with other pesticides, it may enhance efficacy against certain pest species.

- Environmental Impact: Research indicates that pyridaphenthion can be degraded by specific microorganisms, suggesting potential bioremediation pathways in contaminated environments .

- Toxicity Studies: Interaction with various biological systems has shown that it can affect non-target organisms, necessitating careful management in agricultural practices .

Pyridaphenthion shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Malathion | C10H19O6PS2 | Acetylcholinesterase inhibitor | Less persistent in the environment compared to pyridaphenthion. |

| Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibitor | More widely used but has higher toxicity profiles. |

| Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibitor | Known for its rapid degradation but similar efficacy. |

Pyridaphenthion stands out due to its specific structural features and its dual role as both an insecticide and acaricide, which may not be present in all similar compounds.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry represents the most widely utilized analytical approach for pyridaphenthion determination in complex matrices. The technique provides exceptional sensitivity and selectivity through effective separation and mass spectral identification [1] [2]. A novel analytical strategy employing liquid phase microextraction coupled with gas chromatography-mass spectrometry achieved remarkable detection limits of 0.8 μg/L and quantification limits of 2.7 μg/L for pyridaphenthion in soybean sprout samples [1]. The method utilized a metal sieve linked double syringe system, eliminating the need for disperser solvents while providing approximately 273-fold improvement in detection limit compared to conventional gas chromatography-mass spectrometry systems [1].

The optimization of gas chromatography-mass spectrometry parameters significantly influences analytical performance. Fast gas chromatography-mass spectrometry methods utilizing split injection demonstrated excellent quantitative performance with coefficient of variation values below 8% for pesticide standards at 200 μg/L concentration levels [3]. The application of splitless injection techniques enhanced sensitivity by introducing larger sample volumes into the analytical column, though slight deterioration in peak separation was observed [3].

Tandem mass spectrometry configurations provide enhanced selectivity through multiple reaction monitoring modes. Gas chromatography-tandem mass spectrometry methods achieved detection limits ranging from 3.2 to 9.8 μg/kg for various organophosphate pesticides, including pyridaphenthion, in agricultural samples [4]. The technique demonstrated robust performance across diverse matrices with quantification limits between 9.8 and 32.3 μg/kg [4].

High Performance Liquid Chromatography-Ultraviolet Detection

High performance liquid chromatography coupled with ultraviolet detection offers complementary analytical capabilities for pyridaphenthion analysis. The technique provides excellent chromatographic resolution while maintaining cost-effectiveness compared to mass spectrometric detection systems [5]. Multiresidue analytical methods incorporating high performance liquid chromatography-ultraviolet detection achieved detection limits between 0.001 and 0.03 μg/g for pyridaphenthion in pre-harvested fruits and vegetables [5].

The optimization of mobile phase composition critically affects separation efficiency and detection sensitivity. Gradient elution programs utilizing acetonitrile-water mixtures with formic acid and ammonium formate modifiers provide optimal retention and peak shape for pyridaphenthion analysis [6]. The incorporation of online dilution systems enhances chromatographic performance for early-eluting compounds through effective mixing with aqueous mobile phases [6].

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry represents the gold standard for trace-level pyridaphenthion determination in complex matrices. The technique combines excellent chromatographic separation with highly selective mass spectrometric detection [7] [8]. Electrospray ionization-tandem mass spectrometry methods achieved detection capabilities below 5 μg/kg for pyridaphenthion in apple samples using matrix-matched calibration strategies [7].

The development of comprehensive multiresidue methods enables simultaneous determination of pyridaphenthion alongside numerous other pesticide residues. Large-scale liquid chromatography-tandem mass spectrometry methods incorporating over 400 analytes demonstrated robust analytical performance with triggered multiple reaction monitoring acquisition modes [6]. The optimization of source conditions and injection volumes allowed reduction of matrix introduction while maintaining analytical sensitivity [6].

QuEChERS sample preparation methods provide effective extraction and cleanup for pyridaphenthion analysis in fruits and vegetables. The technique utilizes acetonitrile extraction followed by dispersive solid-phase extraction cleanup, achieving excellent recovery rates across diverse matrices [8] [9]. The integration of QuEChERS preparation with liquid chromatography-tandem mass spectrometry analysis enables routine monitoring applications with linear ranges from 1 to 200 ng/mL [8].

Spectrophotometric Analysis Protocols

Ultraviolet-Visible Spectrophotometric Detection

Ultraviolet-visible spectrophotometry provides fundamental analytical capabilities for pyridaphenthion determination based on molecular absorption characteristics. The technique measures light absorption across ultraviolet and visible wavelength ranges, typically from 200 to 400 nanometers for pesticide analysis [10] [11]. Pyridaphenthion exhibits characteristic absorption bands resulting from π→π* and n→π* electronic transitions in its conjugated pyridazinone ring system [10].

The optimization of spectrophotometric conditions requires careful consideration of wavelength selection, solvent effects, and matrix interferences. Maximum absorption wavelengths for organophosphate pesticides typically occur between 200 and 280 nanometers, corresponding to aromatic chromophore absorption [10]. Detection limits for direct ultraviolet-visible spectrophotometric analysis range from 0.1 to 1.0 mg/L, depending on matrix complexity and instrumental parameters [11].

Derivative spectrophotometry enhances analytical selectivity by eliminating background interferences and resolving overlapping absorption bands. The technique calculates mathematical derivatives of absorption spectra, improving detection limits to 0.001-0.1 mg/L range for pesticide analysis in complex matrices [12]. Second and third derivative spectra provide enhanced resolution of spectral features while maintaining quantitative relationships [12].

Fluorescence Spectrophotometric Methods

Fluorescence spectrophotometry offers enhanced sensitivity compared to absorption-based techniques through detection of emitted photons following molecular excitation. The method provides detection limits in the 10⁻⁸ to 10⁻⁹ M range for fluorescent pesticide derivatives or complexes [13]. Native fluorescence of pyridaphenthion is typically weak, requiring derivatization reactions or complexation with fluorescent reagents for enhanced detection [13].

Post-column derivatization techniques enable fluorescence detection of non-fluorescent pesticides through chemical modification following chromatographic separation. The approach combines chromatographic selectivity with fluorescence sensitivity, achieving detection limits below 0.1 μg/L for carbamate and organophosphate pesticides [14]. Reaction conditions including pH, temperature, and reagent concentrations require optimization for maximum fluorescence yield [14].

Quantum dot-based fluorescence sensors provide enhanced detection capabilities through energy transfer mechanisms. Cadmium telluride and cadmium sulfide quantum dots demonstrate fluorescence quenching responses to organophosphate pesticides with detection limits approaching 10⁻⁸ M [15]. The sensors utilize fluorescence resonance energy transfer or photoelectron transfer processes for signal transduction [15].

Surface-Enhanced Raman Scattering Spectroscopy

Surface-enhanced Raman scattering spectroscopy enables highly sensitive vibrational spectroscopic analysis of pyridaphenthion through electromagnetic field enhancement at metal nanoparticle surfaces. The technique provides detection limits in the 10⁻¹⁰ to 10⁻¹² M range with excellent molecular specificity [13]. Silver and gold nanoparticles serve as enhancing substrates with enhancement factors exceeding 10⁸ [13].

The optimization of surface-enhanced Raman scattering substrates critically affects analytical performance. Controlled aggregation of metal nanoparticles creates electromagnetic hotspots that dramatically enhance Raman signal intensity [13]. Functionalized substrates incorporating molecular recognition elements provide enhanced selectivity for target pesticide molecules [13].

Portable surface-enhanced Raman scattering systems enable field-deployable pesticide analysis with rapid response times. Handheld instruments equipped with laser excitation sources and charge-coupled device detectors provide quantitative analysis capabilities for agricultural monitoring applications [13]. The technique offers advantages of minimal sample preparation requirements and direct analysis of complex matrices [13].

Emerging Sensor-Based Detection Platforms

Electrochemical Biosensor Technologies

Electrochemical biosensors represent a rapidly advancing field for pyridaphenthion detection, utilizing biological recognition elements coupled with electrochemical transduction. Acetylcholinesterase-based biosensors demonstrate exceptional sensitivity through enzyme inhibition mechanisms, achieving detection limits between 0.06 and 15 nanomolar for organophosphate pesticides [16] [17]. The sensors measure decreased enzyme activity following pesticide exposure, providing quantitative response proportional to inhibitor concentration [16].

Screen-printed electrode platforms offer cost-effective and disposable sensor configurations for routine monitoring applications. Carbon and platinum working electrodes modified with acetylcholinesterase demonstrate robust analytical performance with detection limits ranging from 0.8 to 130 nanomolar depending on enzyme specificity [16]. The immobilization of enzymes through polyacrylamide polymerization or crosslinking agents provides stable biosensor configurations with extended operational lifetimes [16].

Non-enzymatic electrochemical sensors eliminate stability concerns associated with biological recognition elements through direct electrochemical detection mechanisms. Copper oxide nanorod sensors achieved detection limits in the 10⁻⁷ molar range for organophosphate pesticides with sensitivities exceeding 1.0 μA per ng/mL [18]. The sensors demonstrate excellent selectivity against interference molecules while maintaining rapid response characteristics [18].

Optical Biosensor Platforms

Optical biosensors combine biological recognition with photometric signal transduction for sensitive pyridaphenthion detection. Methyl parathion hydrolase-based optical sensors utilize enzymatic hydrolysis of organophosphate pesticides to generate colorimetric products detectable through absorption spectrophotometry [19]. The sensors achieved detection limits of 4 μM with linear response ranges spanning four orders of magnitude [19].

The immobilization of recognition elements through metal-chelate affinity provides reversible and regenerable sensor configurations. Histidine-tagged enzymes bound to nitrilotriacetic acid agarose matrices enable convenient sensor renewal through imidazole elution and fresh enzyme addition [19]. Light-emitting diode-based optical systems provide cost-effective instrumentation for portable sensor applications [19].

Fiber optic sensors extend optical detection capabilities to remote monitoring applications through waveguide light transmission. Surface plasmon resonance sensors incorporating molecularly imprinted polymers achieved detection limits below 0.001 parts per billion with real-time response characteristics [20]. The sensors demonstrate excellent selectivity through template-specific recognition sites while maintaining rapid equilibration kinetics [20].

Nanotechnology-Enhanced Detection Systems

Nanotechnology platforms provide enhanced sensitivity and selectivity for pyridaphenthion detection through unique size-dependent properties. Gold nanoparticle-based colorimetric sensors utilize aggregation-induced color changes for visual pesticide detection [21] [22]. The sensors achieve detection limits in the 0.1 to 1.0 nanomolar range with response times between 10 and 30 minutes [21].

Quantum dot fluorescence sensors offer exceptional brightness and photostability compared to conventional fluorophores. Cadmium telluride quantum dots functionalized with recognition elements demonstrate fluorescence quenching responses to organophosphate pesticides with detection limits approaching 10⁻⁸ M [15]. The sensors utilize fluorescence resonance energy transfer mechanisms for signal transduction with excellent selectivity characteristics [15].

Magnetic nanoparticle-based sensors enable magnetic separation and concentration of target analytes prior to detection. Iron oxide nanoparticles functionalized with acetylcholinesterase provide magnetic control of sensor localization while maintaining enzymatic activity [15]. The approach enables temporal and spatial control of sensor deployment with convenient electrode renewal capabilities [15].

Smartphone-Integrated Detection Platforms

Smartphone-integrated sensors represent emerging technologies for democratized pesticide monitoring through consumer device integration. Paper-based sensors coupled with smartphone camera detection provide quantitative analysis capabilities for field applications [23]. The platforms utilize colorimetric or fluorescence changes detectable through standard smartphone cameras with specialized analysis applications [23].

The optimization of smartphone detection requires consideration of ambient lighting conditions, camera specifications, and image processing algorithms. Machine learning approaches enable automated analysis of sensor responses with improved accuracy compared to manual interpretation [23]. The integration of global positioning system capabilities enables spatial mapping of contamination patterns for agricultural monitoring [23].

Metabolite Identification Strategies

Phase I Metabolite Characterization

Phase I metabolism of pyridaphenthion generates hydroxylated derivatives through cytochrome P450-mediated oxidation reactions. High-resolution mass spectrometry enables structural elucidation of metabolites through accurate mass measurements and fragmentation pattern analysis [24] [25]. Liquid chromatography-high resolution mass spectrometry methods provide comprehensive metabolite profiling with detection capabilities below 1 μg/L in biological matrices [24].

The identification of hydroxylated metabolites requires systematic evaluation of potential oxidation sites within the pyridaphenthion molecular structure. Aromatic hydroxylation typically occurs at positions meta to existing substituents, while aliphatic hydroxylation affects alkyl side chains [24]. Ion mobility spectrometry-mass spectrometry provides additional structural information through gas-phase separation of isomeric metabolites [25].

Metabolite stability considerations influence analytical method development and biomarker utility. Hydroxylated derivatives demonstrate moderate stability in biological matrices with half-lives ranging from hours to days depending on substitution patterns [24]. The optimization of sample handling procedures including pH adjustment and antioxidant addition preserves metabolite integrity during analysis [24].

Phase II Conjugation Products

Phase II metabolism involves conjugation of pyridaphenthion metabolites with endogenous cofactors including glucuronic acid, sulfate, and glutathione. These conjugation reactions enhance water solubility and facilitate excretion while generating characteristic biomarkers for exposure assessment [26] [27]. Nuclear magnetic resonance spectroscopy provides definitive structural characterization of conjugated metabolites through multi-dimensional correlation experiments [26].

Glucuronide conjugates represent major metabolic products detectable in urine samples following pyridaphenthion exposure. The conjugates demonstrate high stability in biological matrices with extended detection windows compared to parent compounds [26]. Enzymatic hydrolysis using β-glucuronidase enables quantification of total metabolite burden including both free and conjugated forms [26].

Glutathione conjugates indicate oxidative stress responses following pesticide exposure and serve as biomarkers for reactive metabolite formation. The conjugates require specialized analytical approaches due to their polar nature and potential degradation during sample processing [27]. Liquid chromatography-tandem mass spectrometry methods utilizing multiple reaction monitoring provide sensitive detection of glutathione adducts [27].

Environmental Degradation Pathways

Environmental degradation of pyridaphenthion generates transformation products through hydrolysis, photolysis, and microbial metabolism processes. These degradation products serve as environmental markers for pesticide application and persistence assessment [28] [29]. Cyanobacterial degradation studies reveal cellular uptake and metabolic transformation pathways leading to dehydroxylation and side chain breakdown [28].

The characterization of environmental metabolites requires consideration of matrix effects and transformation kinetics. Solid-phase extraction techniques enable concentration and cleanup of environmental samples prior to analysis [30]. Ion chromatography-mass spectrometry methods provide separation and identification of polar degradation products including phosphoric acid derivatives [30].

Metabolomic approaches enable comprehensive profiling of transformation products in environmental systems. Non-targeted metabolomics using high-resolution mass spectrometry identifies novel degradation pathways and transformation products [31]. The integration of metabolomic data with environmental fate models improves prediction of pesticide behavior in natural systems [31].

Biomarker Development and Validation

The development of pyridaphenthion biomarkers requires evaluation of metabolite specificity, stability, and analytical accessibility. Specific metabolites unique to pyridaphenthion exposure provide unambiguous biomarkers for human health assessment [26] [24]. Cross-reactivity studies with structurally related pesticides ensure biomarker specificity and prevent false positive results [26].

Biomarker validation encompasses assessment of dose-response relationships, temporal profiles, and inter-individual variability. Controlled exposure studies in model organisms establish quantitative relationships between exposure levels and biomarker concentrations [32] [33]. The validation process includes evaluation of confounding factors such as age, gender, and genetic polymorphisms affecting metabolic capacity [24].

The implementation of biomarker assays requires standardized analytical protocols and quality control procedures. Reference materials and certified standards ensure analytical accuracy and inter-laboratory comparability [26]. Method validation parameters including accuracy, precision, linearity, and stability define analytical performance characteristics for regulatory applications [26].

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

Dissipation of pyridaphenthion by cyanobacteria: Insights into cellular degradation, detoxification and metabolic regulation

Seham M Hamed, Wael N Hozzein, Samy Selim, Hussein S Mohamed, Hamada AbdElgawadPMID: 33254796 DOI: 10.1016/j.jhazmat.2020.123787

Abstract

Excessive use of organophosphorus pesticides such as pyridaphenthion (PY) to constrain insects induced crop loss, results in soil and water sources contamination. Cyanobacteria are sensitive biological indicators and promising tools for bioremediation of soil and water pollutants. To understand PY toxicity, detoxification and degradation in cyanobacteria, we performed a comparative study in the two diazotrophic cyanobacteria; Anabaena laxa and Nostoc muscorum. They were exposed to mild (5 mg/L) and high (10 mg/L) concentrations of PY for 7 days. Compared to A. laxa, N. muscorum efficiently showed high PY accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3(2 H)-one. PY inhibited cell growth and reduced Chl a content and photosynthesis related enzymes (PEPC and RuBisCo) activities in both species, but to less extend in N. muscorum. It also induced oxidative damage, particularly in A. laxa, as indicated by high HO

, lipid peroxidation and protein oxidation levels and increased NADPH oxidase enzyme activity. N. muscorum invested more in antioxidants induction, i.e., induced ascorbate and glutathione cycle, however, these antioxidants increments in A. laxa were less pronounced. Overall, this study provides more in-deep insights into the PY toxicity and the role of N. muscorum as a promising PY remediator.

Determination of pyridaphenthion in soybean sprout samples by gas chromatography mass spectrometry with matrix matching calibration strategy after metal sieve linked double syringe based liquid-phase microextraction

Rümeysa Özcan, Buket Cesur, Ezgi Tezgit, Tuğçe Unutkan Gösterişli, Sezgin BakırderePMID: 33071192 DOI: 10.1016/j.foodchem.2020.128294

Abstract

A novel analytical strategy for the trace determination of pyridaphenthion pesticide was developed in this study. Gas chromatography-mass spectrometry (GC-MS) was used for the accurate, feasible and precise determination of this analyte. Liquid phase microextraction (LPME) was performed with a metal sieve linked double syringe (MSLDS) system, which eliminated the need for a disperser solvent. In order to increase extraction efficiency for the analyte, all variable parameters were optimized and the system analytical performance of the proposed method was determined. Limit of detection and quantification (LOD and LOQ) values of pyridaphenthion were found to be 0.8 and 2.7 µg L, respectively. Compared to GC-MS system's analytical performance, the developed method provided approximately 273-folds improvement in the detection limit of the analyte. Applicability/accuracy of the developed analytical strategy was checked by recovery experiments carried out with soybean sprouts, and the results obtained were satisfactory.

Effects of pyridaphenthion on growth of five freshwater species of phytoplankton. A laboratory study

C Sabater, J M CarrascoPMID: 11534908 DOI: 10.1016/s0045-6535(00)00575-0

Abstract

The acute toxicity of the insecticide and acaricide pyridaphenthion to five species of freshwater phytoplankton, Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, Chlorella saccharophila and Pseudanabaena galeata was determined. Insecticide concentrations eliciting a 50% growth reduction over 96 h (EC50) ranged from 2.2 to 30.9 mg/l. The two species of Chlorella and the cyanobacteria P. galeata were more tolerant than the two species of Scenedesmus. Concentrations of pyridaphenthion detected in some natural waters were less than the toxic threshold for these species.Impact of pretilachlor herbicide and pyridaphenthion insecticide on aquatic organisms in model streams

Yoshiyuki Takahashi, Toshihiko Houjyo, Toshiki Kohjimoto, Yutaka Takagi, Katsuhiko Mori, Tetsuro Muraoka, Hirochika Annoh, Kazuhiro Ogiyama, Yuki Funaki, Kaoru Tanaka, Yutaka Wada, Toshikazu FujitaPMID: 16890290 DOI: 10.1016/j.ecoenv.2006.06.004

Abstract

To detect the impact of pesticides on aquatic organisms, model streams (3m wide, 20 m long) were established in paddy field in Japan. More than 100 species of aquatic organisms were generated in the model streams. Field tests with pretilachlor herbicide and pyridaphenthion insecticide were carried out in the streams for 3 yr (2001-2003). Exposure of pretilachlor (max. 0.382 mg/L) showed little density changes in algae with a Bray-Curtis percent similarity in the range 81.6-93.3% for algae. Exposure to high concentrations (>0.1mg/L) of pyridaphenthion produced visible density reductions in Cladocera zooplankton species. Reduction of individual aquatic insects in the model streams by pyridaphenthion caused an increase of chlorophyll a greater than that of the control streams. The pesticides used showed no substantial differences in the ecosystems of model streams exposed to maximum environmental concentrations (e.g., 0.01 mg/L) detected in real rivers.Bioconcentration of the insecticide pyridaphenthion by the green algae Chlorella saccharophila

C M Jonsson, L C Paraiba, M T Mendoza, C Sabater, J M CarrascoPMID: 11302577 DOI: 10.1016/s0045-6535(00)00145-4

Abstract

A study was undertaken to examine the uptake of the organophosphate insecticide pyridaphenthion in the chlorophyta Chlorella saccharophila. Algae cultures were exposed to the initial nominal concentration 10.0 mg l(-1) pyridaphention during seven days. The insecticide bioconcentrates in the biomass to the highest level of 441.5 +/- 25.9 mg kg(-1) on the fifth day of exposure and was followed by a decrease to 76.6 +/- 5.1 mg kg(-1) on the seventh day. A model was constructed to describe the dynamic process, which estimated a bioconcentration factor (BCF) equal to 28. The study demonstrates the potential of accumulation of pyridaphenthion in aquatic organisms and helps to expand the pyridaphenthion toxicity database. The replacement of fenitrothion by pyridaphenthion concerning their use in rice flooded cultures is discussed.Determination of the insecticide pyridafenthion in river water, soils and wine by adsorptive stripping voltammetry

M C Sampedro, Z Gomez de Balugera, A Goicolea, R J BarrioPMID: 10211187 DOI: 10.1080/02652039809374712

Abstract

Solid-phase extraction or liquid-liquid extraction has been combined with adsorptive stripping voltammetry at a hanging mercury drop electrode to isolate, determine, quantify and recover trace concentrations of pyridafenthion in water, wine and soil. A systematic study of the experimental parameters affecting the stripping response was carried out by differential pulse voltammetry. By using an accumulation potential of 400 mV and an accumulation time of 540 s, the limit of detection was 0.17 microgram l-1 and the relative standard deviation (n = 10) was 1.9% at a concentration level of 8.5 micrograms l-1. Different methods are proposed which eliminate matrix interferences. These results have been applied to the systematic study of this compound in water, wine and soil. The lowest detectable concentration for pyridafenthion is 34 micrograms l-1 in water, 102 micrograms l-1 in wine and 80 micrograms kg-1 in soil. Recoveries of the pyridafenthion from supplied environmental samples were in all cases higher than 92% with a relative standard deviation lower than 3%.Exposure to organophosphate pesticides in a general population living in a rice growing area: an exploratory study

A M García, M C Sabater, M T Mendoza, F Ballester, J M CarrascoPMID: 11080357 DOI: 10.1007/s0012800188

Abstract

[Effect of ofunack on the tentative exploratory activity of white rats]

S Iu Buslovich, A I KotelenetsPMID: 3692232 DOI:

Abstract

Impacts on nontarget insects of a new insecticide compound used against the desert locust [Schistocerca gregaria (Forskål 1775)]

G Balança, M de VisscherPMID: 9002435 DOI: 10.1007/s002449900155

Abstract

In 1994, the effects of fipronil, a new insecticide compound of the phenyl-pyrazol chemical group, was tested against desert locusts during a field experiment in Mauritania. The impacts of these spray treatments on nontarget Coleoptera and Hymenoptera were also studied. In relation to organophosphorous insecticides usually used against grasshoppers and locusts, fipronil appeared more effective and persistent. Similar results were obtained for nontarget Carabidae and Tenebrionidae which were almost totally eliminated from the treated plot. The effects on Hymenoptera varied according the family; Scelionidae and Sphecidae seemed to be more affected than Apoidea. Positive and negative aspects of fipronil treatments are discussed. Appearing as one of the most convenient insecticides to successfully prevent locust outbreaks, at a very early stage of invasion under Saharan conditions, fipronil simultaneously induces heavy mortality in some nontarget insect groups.[Effects of organophosphorus compounds and PAM on cholinesterase activity in rat tissues]

S Yamanaka, M NishimuraPMID: 6533340 DOI: 10.1265/jjh.39.795